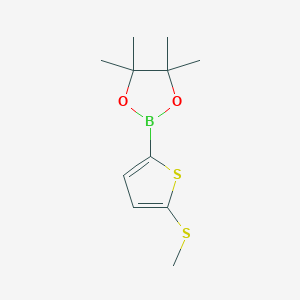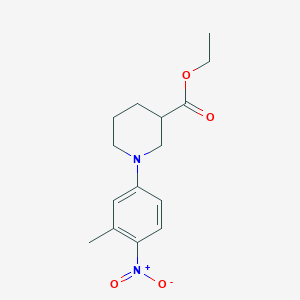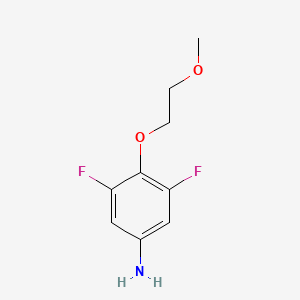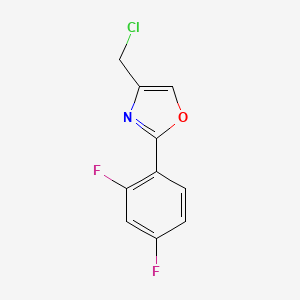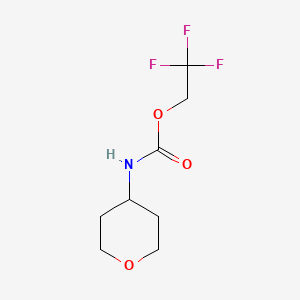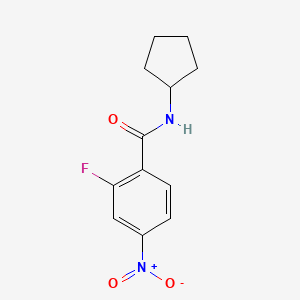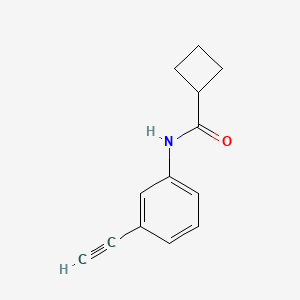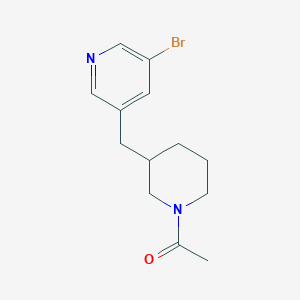
1-(3-((5-ブロモピリジン-3-イル)メチル)ピペリジン-1-イル)エタノン
概要
説明
1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone is a chemical compound that features a bromopyridine moiety attached to a piperidine ring, which is further connected to an ethanone group
科学的研究の応用
1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine.
Formation of Piperidine Derivative: 5-bromopyridine is then reacted with piperidine to form the piperidine derivative.
Attachment of Ethanone Group: The final step involves the attachment of the ethanone group to the piperidine derivative through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
作用機序
The mechanism of action of 1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the ethanone group can participate in hydrogen bonding and other interactions.
類似化合物との比較
- 1-(3-((5-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone
- 1-(3-((5-Fluoropyridin-3-yl)methyl)piperidin-1-yl)ethanone
- 1-(3-((5-Methylpyridin-3-yl)methyl)piperidin-1-yl)ethanone
Uniqueness: 1-(3-((5-Bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also enhance the compound’s ability to participate in halogen bonding, which is important in drug design and molecular recognition.
特性
IUPAC Name |
1-[3-[(5-bromopyridin-3-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-10(17)16-4-2-3-11(9-16)5-12-6-13(14)8-15-7-12/h6-8,11H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGBMTGOEQPRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B1399147.png)
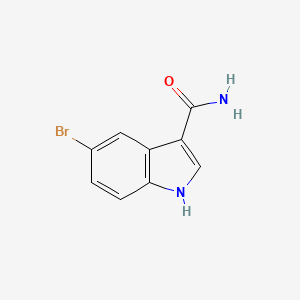
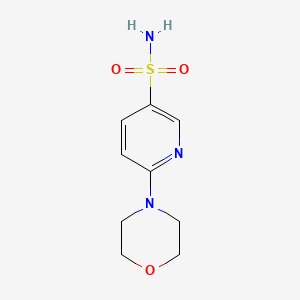
![Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1399151.png)

